H-Glu-Glu-Glu-OH

Übersicht

Beschreibung

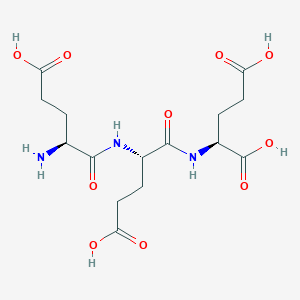

“H-Glu-Glu-Glu-OH” is a tripeptide composed of three L-glutamic acid units joined by peptide linkages . It is a glutamic acid derivative containing amino and carboxyl groups . It is an analog of acidic tripeptide and can contribute to calcium absorption .

Molecular Structure Analysis

The molecular formula of “H-Glu-Glu-Glu-OH” is C15H23N3O10 . It is a linear chain of three glutamic acid units . The exact 3D structure is not available as conformer generation is disallowed due to its flexibility .

Physical And Chemical Properties Analysis

“H-Glu-Glu-Glu-OH” has a molecular weight of 405.36 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology: Modulation of NMDA Receptors

The tripeptide H-Glu-Glu-Glu-OH has been studied for its potential effects on neuronal activity, particularly in modulating N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and memory function. Research suggests that compounds like H-Glu-Glu-Glu-OH could partially activate NMDA receptors, with a higher efficacy for receptors containing the GluN2B subunit . This could have implications for developing new treatments for neurodegenerative diseases where NMDA receptors are involved.

Antioxidant Research: Glutathione Metabolism

In the context of antioxidant research, H-Glu-Glu-Glu-OH may play a role in glutathione metabolism. Glutathione is a key antioxidant that protects cells from oxidative stress. The breakdown of glutathione can produce gamma-glutamyl peptides, which are related to H-Glu-Glu-Glu-OH. Understanding the role of these peptides in glutathione metabolism could lead to insights into how cells respond to oxidative damage and aging .

Food Science: Flavor Enhancement

Gamma-glutamyl peptides, which include compounds like H-Glu-Glu-Glu-OH, are known to contribute to the “kokumi” flavor—a taste sensation that enhances complexity and mouthfulness in foods. Quantitative analysis of these compounds in various food products, such as traditional soy sauces, has shown that they can significantly influence the overall flavor profile . This application is particularly relevant in the food industry for developing new flavor enhancers and improving product quality.

Biomedical Research: Peptide Synthesis

In biomedical research, H-Glu-Glu-Glu-OH can be used as a building block for peptide synthesis. Peptides have diverse functions in the body and are used in various therapeutic applications. The ability to synthesize specific peptides with desired properties, using tripeptides like H-Glu-Glu-Glu-OH as precursors, is valuable for creating novel drugs and studying biological processes .

Material Science: Gelatin Modification

The modification of gelatin properties through glycosylation is an area where H-Glu-Glu-Glu-OH could be applied. Ultrasonic-assisted glycosylation with glucose has been shown to alter the functional and structural properties of fish gelatin. By incorporating peptides like H-Glu-Glu-Glu-OH, it might be possible to tailor the emulsifying, foaming, and gelling properties of gelatin for specific industrial applications .

Sensor Technology: Electrochemical Devices

In sensor technology, peptides like H-Glu-Glu-Glu-OH could be used to modify the surface of electrochemical devices. For instance, glucose sensors that operate without enzymes have been developed using modified electrodes. The incorporation of peptides can improve the selectivity and sensitivity of these sensors, which are crucial for monitoring metabolites in various biological and environmental samples .

Safety and Hazards

While specific safety and hazard information for “H-Glu-Glu-Glu-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

The primary target of the compound H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity and memory function.

Mode of Action

H-Glu-Glu-Glu-OH interacts with its targets by partially activating the NMDA receptors . This activation is dependent on the integrity of synaptic transmission, as it can be blocked by tetrodotoxin (TTX), a potent neurotoxin . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit .

Biochemical Pathways

H-Glu-Glu-Glu-OH is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . This compound can also potentiate the responses of glutamate on NMDA receptors .

Pharmacokinetics

It is known that the compound is a hydrophilic peptide , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of NMDA receptors by H-Glu-Glu-Glu-OH leads to excitatory effects on neurons . These effects could potentially influence various neuronal functions, given the role of NMDA receptors in synaptic plasticity and memory function.

Action Environment

The action of H-Glu-Glu-Glu-OH is influenced by the GSH metabolism, as the compound can be a by-product of glutathione breakdown . Therefore, any factors that affect GSH metabolism, such as oxidative stress or the availability of precursor molecules, could potentially influence the action, efficacy, and stability of H-Glu-Glu-Glu-OH .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZMZDDKFCSKOT-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949110 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-Glu-Glu-OH | |

CAS RN |

26247-79-0 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.